molecular formula C13H11BF2O3 B1316741 2,5-Difluoro-4-benzyloxyphenylboronic acid CAS No. 1452574-01-4

2,5-Difluoro-4-benzyloxyphenylboronic acid

Cat. No.: B1316741
CAS No.: 1452574-01-4
M. Wt: 264.03 g/mol
InChI Key: HLUICRYLUTUUEO-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-benzyloxyphenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a benzyloxy group. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic acid typically involves the lithiation of a suitable precursor followed by borylation. One common method is the lithiation of 2,5-difluoro-4-benzyloxybenzene using n-butyllithium, followed by the addition of trimethyl borate to form the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale lithiation and borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-benzyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

2,5-Difluoro-4-benzyloxyphenylboronic acid can be compared with other boronic acids such as:

The unique combination of fluorine and benzyloxy substituents in this compound enhances its reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUICRYLUTUUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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